Ferric chlorin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

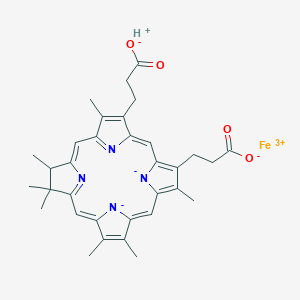

Ferric chlorin, also known as this compound, is a useful research compound. Its molecular formula is C33H35FeN4O4 and its molecular weight is 607.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Water Treatment

Ferric chloride is predominantly used in water treatment processes, accounting for approximately 80% of its global demand. Its primary roles include:

- Coagulation and Flocculation : Ferric chloride is effective in removing impurities from water by neutralizing colloidal particles. The positively charged iron(III) ions interact with negatively charged particles, forming larger aggregates called flocs that can be easily removed through sedimentation .

- Sewage Treatment : It aids in the removal of soluble phosphates and other contaminants from wastewater, promoting environmental sustainability .

- Odor Control : Ferric chloride can reduce sulfur-related odors in sewage treatment processes .

Table 1: Water Treatment Applications of Ferric Chloride

| Application | Mechanism | Benefits |

|---|---|---|

| Coagulation | Neutralizes charges on colloidal particles | Enhances sedimentation of impurities |

| Sewage Treatment | Removes soluble phosphates | Reduces environmental impact |

| Odor Control | Oxidizes hydrogen sulfide | Improves air quality in treatment plants |

Electronics

In the electronics industry, ferric chloride is widely utilized for:

- Printed Circuit Board (PCB) Production : It serves as an etching agent to remove unwanted copper from PCBs, allowing for the creation of intricate circuit designs .

Table 2: Electronics Applications of Ferric Chloride

| Application | Role | Importance |

|---|---|---|

| PCB Production | Etching agent | Essential for manufacturing electronic components |

Organic Synthesis

Ferric chloride is a valuable reagent in organic chemistry due to its Lewis acid properties. Its applications include:

- Catalyst in Reactions : It facilitates various reactions such as Friedel-Crafts acylation and chlorination of aromatic compounds .

- Oxidation Reactions : Ferric chloride can oxidize naphthols to naphthoquinones, showcasing its utility in synthetic pathways .

Table 3: Organic Synthesis Applications of Ferric Chloride

| Application | Type of Reaction | Significance |

|---|---|---|

| Friedel-Crafts Reaction | Acylation and alkylation | Key method for synthesizing complex molecules |

| Oxidation | Naphthol to naphthoquinone conversion | Important for producing valuable intermediates |

Biomedical Applications

Recent studies have highlighted ferric chloride's role in biomedical research:

- Thrombosis Induction : In animal models, ferric chloride is used to induce thrombosis, aiding the study of blood clotting mechanisms and potential treatments for clot-related disorders .

Table 4: Biomedical Applications of Ferric Chloride

| Application | Purpose | Impact |

|---|---|---|

| Thrombosis Induction | Study blood clotting mechanisms | Advances understanding of cardiovascular health |

Case Study 1: Wastewater Treatment Efficacy

A study demonstrated that ferric chloride effectively removed cadmium from contaminated soils. The use of ferric chloride resulted in higher extraction efficiencies compared to traditional methods using hydrochloric acid, showcasing its potential for environmental remediation .

Case Study 2: PCB Etching Process

In PCB manufacturing, ferric chloride's efficiency as an etching agent was evaluated against alternative chemicals. Results indicated that it provided superior control over etching rates and produced less waste, making it a preferred choice in sustainable electronics manufacturing practices .

属性

CAS 编号 |

117828-53-2 |

|---|---|

分子式 |

C33H35FeN4O4 |

分子量 |

607.5 g/mol |

IUPAC 名称 |

3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+) |

InChI |

InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3 |

InChI 键 |

SLYZIQLDWVTYHU-UHFFFAOYSA-K |

SMILES |

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |

规范 SMILES |

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |

同义词 |

ferric chlorin iron(III) chlorin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。